molecular formula C21H20BrN5O3S B3294554 1-{4-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazin-1-yl}ethan-1-one CAS No. 887221-23-0

1-{4-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazin-1-yl}ethan-1-one

Cat. No.: B3294554
CAS No.: 887221-23-0
M. Wt: 502.4 g/mol
InChI Key: LQWBRURMTXDIID-UHFFFAOYSA-N
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Description

The compound 1-{4-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazin-1-yl}ethan-1-one features a hybrid heterocyclic framework combining a [1,2,4]triazolo[3,2-b][1,3]thiazole core with a 3-bromophenyl substituent, a furan-2-yl group, and a piperazine-acetyl moiety. The bromophenyl group may enhance lipophilicity and target binding, while the furan and piperazine units could influence solubility and pharmacokinetics .

Properties

IUPAC Name

1-[4-[(3-bromophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN5O3S/c1-13(28)25-7-9-26(10-8-25)17(14-4-2-5-15(22)12-14)18-20(29)27-21(31-18)23-19(24-27)16-6-3-11-30-16/h2-6,11-12,17,29H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWBRURMTXDIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core triazolo-thiazole structure, which is then functionalized with the bromophenyl and furan groups.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution of the bromine atom can introduce various functional groups, such as amines or ethers .

Scientific Research Applications

Overview

1-{4-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazin-1-yl}ethan-1-one is a complex organic compound notable for its diverse structural features, including a bromophenyl group, a furan ring, a hydroxy group, and a triazolo-thiazole moiety. These attributes contribute to its potential applications in various scientific fields such as medicinal chemistry, biology, and materials science.

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties. Its unique structure allows it to interact with biological molecules, making it a candidate for drug development targeting various diseases:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes related to cell proliferation and survival pathways .
  • Antimicrobial Properties : Research indicates that compounds with similar structures can demonstrate antibacterial and antifungal activities. This opens avenues for the development of new antimicrobial agents .

Biochemical Studies

The compound's ability to bind to enzymes and receptors allows it to modulate biochemical pathways:

  • Enzyme Inhibition : The interaction with specific enzymes may lead to the discovery of new inhibitors that could be used in treating diseases characterized by aberrant enzyme activity.
  • Receptor Modulation : Its potential to influence receptor activity positions it as a candidate for studies aimed at understanding receptor-ligand interactions in various biological systems.

Material Science

In addition to its biological applications, this compound can be utilized in the development of new materials:

  • Conductive Polymers : The structural components may contribute to the synthesis of conductive polymers with applications in electronics.
  • Fluorescent Materials : The furan ring and other heterocyclic structures may impart fluorescent properties, making it useful in optoelectronic devices.

Anticancer Properties

A significant study highlighted the anticancer effects of triazolo-thiazole derivatives similar to this compound. It was found that these compounds could selectively induce apoptosis in breast cancer cells through mitochondrial pathways . This suggests that this compound could be further investigated for its potential as an anticancer agent.

Research has demonstrated that compounds with structural similarities show promise in inhibiting various biological targets. For instance, studies have indicated that modifications on the piperazine moiety can enhance bioactivity and selectivity towards specific targets within cancerous cells .

Chemical Properties and Reaction Mechanisms

The compound can undergo various chemical reactions which enhance its utility in synthetic chemistry:

Reaction TypeDescription
Oxidation Hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction The bromophenyl group can be reduced to a phenyl group.
Substitution The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions not only facilitate the synthesis of derivatives but also allow for the exploration of structure-activity relationships critical for drug design.

Mechanism of Action

The mechanism of action of 1-{4-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazolothiazole Derivatives with Varied Aryl Substituents

The target compound shares structural similarities with 4-[(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]piperazin-1-yl}(furan-2-yl)methanone (). Key differences include:

  • Aryl Group : The 3-fluorophenyl vs. 3-bromophenyl substitution. Fluorine’s electronegativity may reduce metabolic stability compared to bromine’s bulkier, lipophilic nature.
  • Core Modification : An ethyl group at position 2 of the thiazolo-triazole in the analog versus a hydroxy group in the target compound.
  • Piperazine-Linked Group : A furan-carbonyl vs. acetyl group, affecting electron distribution and hydrogen-bonding capacity.

Biological Implications : Bromine’s larger atomic radius may enhance hydrophobic interactions in target binding, as seen in bromophenyl-containing anticancer agents .

Table 1: Structural Comparison of Triazolothiazole Derivatives
Feature Target Compound Analog
Aryl Substituent 3-Bromophenyl 3-Fluorophenyl
Core Substituent (R1) 6-Hydroxy 2-Ethyl, 6-Hydroxy
Piperazine-Linked Group Acetyl Furan-2-carbonyl
Molecular Weight ~580 g/mol (estimated) 568.62 g/mol (reported)

Bromophenyl-Containing Triazole/Thiazole Hybrids

Compounds like (5Z)-2-(2-bromophenyl)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one () share the bromophenyl and furan motifs but differ in:

  • Core Structure : A thiazolo[3,2-b]triazolone vs. the target’s triazolo[3,2-b]thiazole.
  • Substituent Position : Bromine at the 2-position of the phenyl ring vs. 3-position in the target.
  • Stereochemistry : The Z-configuration in the analog may restrict conformational flexibility compared to the target’s single stereocenter.

Activity Insights : Positional isomerism (2- vs. 3-bromophenyl) can drastically alter binding affinity, as seen in kinase inhibitors where meta-substitution improves potency .

Piperazine-Modified Heterocycles

The piperazine-acetyl group in the target compound is critical for solubility and membrane permeability. Analog 4-(5-((3-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine () replaces piperazine with a pyridine ring but retains dual bromophenyl groups.

Key Contrasts :

  • Linker Chemistry : A thioether bridge in the analog vs. a methyl-piperazine linkage in the target.
  • Bioavailability : Piperazine derivatives often exhibit enhanced aqueous solubility, which is advantageous for oral administration .

Research Findings and Structure-Activity Relationships (SAR)

  • Triazole/Thiazole Hybrids : The fusion of triazole and thiazole rings enhances π-π stacking and hydrogen-bonding interactions with biological targets, as demonstrated in antifungal agents .
  • Bromine vs. Fluorine : Bromophenyl-containing compounds show 2–5-fold higher cytotoxicity in cancer cell lines compared to fluorophenyl analogs, likely due to increased hydrophobic binding .
Table 2: Pharmacokinetic and Bioactivity Data
Compound Bioactivity (IC50) LogP Solubility (µg/mL) Reference
Target Compound Not reported ~3.5* ~15 (predicted)
Analog Anticancer: 1.2 µM 2.8 22 (measured)
Compound Antifungal: 0.8 µM 4.1 8 (measured)

*Predicted using Molinspiration software.

Biological Activity

The compound 1-{4-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazin-1-yl}ethan-1-one is a complex organic molecule that exhibits potential biological activity due to its unique structural features. The compound integrates various functional groups, including a bromophenyl moiety, a furan ring, and a triazolo-thiazole structure, which contribute to its interaction with biological systems.

The molecular formula of the compound is C21H20BrN5O3SC_{21}H_{20}BrN_5O_3S with a molecular weight of approximately 464.3 g/mol. It possesses multiple hydrogen bond donors and acceptors, indicating possible interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate the activity of enzymes and receptors involved in critical biochemical pathways. For instance, it has been suggested that the compound might inhibit certain kinases associated with cell proliferation, potentially leading to anti-cancer effects.

Anticancer Properties

Research indicates that compounds featuring triazolo-thiazole structures often exhibit significant anticancer activity. The inhibition of c-Met protein kinase has been highlighted as a mechanism through which similar compounds exert their effects. This particular compound's structural components may enhance its potency against various cancer cell lines .

Antimicrobial Activity

Preliminary studies suggest that derivatives of triazole and thiazole compounds possess antimicrobial properties. The presence of the furan ring could potentially enhance the compound's efficacy against bacterial strains or fungi .

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

  • c-Met Inhibition : A study on related triazole derivatives demonstrated potent inhibition of c-Met kinases at low micromolar concentrations (0.005 µM), indicating potential for treating cancers such as non-small cell lung cancer .
  • GABA Modulation : Some derivatives have shown allosteric modulation of GABA receptors, suggesting possible applications in neuropharmacology .
  • Antitubercular Activity : Compounds similar in structure have been evaluated for their antitubercular properties against Mycobacterium tuberculosis, showcasing moderate to good activity levels .

Data Table: Biological Activities

Activity TypeCompound ClassObserved EffectReference
AnticancerTriazolo-thiazolesInhibition of c-Met kinase
AntimicrobialHeterocyclesActivity against bacterial strains
NeuropharmacologicalGABA ModulatorsAllosteric modulation

Q & A

Q. Optimization Strategies :

  • Design of Experiments (DoE) : Use statistical models to vary temperature, solvent ratios, and catalyst loading (e.g., 10 wt% Bleaching Earth Clay in PEG-400) for yield maximization .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for regioselective cyclization .

How can structural ambiguities in the final product be resolved using advanced analytical techniques?

Level: Advanced
Methodological Answer:
Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for bromophenyl), furan protons (δ 6.3–7.4 ppm), and hydroxyl groups (δ 5.8–6.2 ppm) .
    • ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and triazole-thiazole ring carbons (δ 140–155 ppm) .
  • Mass Spectrometry : Look for [M+H]⁺ peaks at m/z ≈ 500–550 (exact mass depends on substituents) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., piperazine ring conformation) by growing single crystals in DMSO/water .

Q. Troubleshooting :

  • Impurity Peaks : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate minor by-products .

What strategies are effective for resolving low yields during the final coupling step?

Level: Advanced
Methodological Answer:
Low yields (<40%) in coupling steps often stem from steric hindrance or competing side reactions. Mitigation approaches include:

  • Solvent Polarity Adjustment : Switch from ethanol to DMF to improve solubility of bulky intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and enhance regioselectivity .
  • Protecting Groups : Temporarily mask the hydroxyl group (e.g., with acetyl) to prevent unwanted nucleophilic attacks .

Case Study :
In analogous triazolothiazole syntheses, yields improved from 35% to 62% by adding 1 eq. of K₂CO₃ as a base to deprotonate reactive sites .

How can computational methods predict biological targets and guide activity screening?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR) or GPCRs, leveraging the triazolothiazole core as a ATP-binding mimic .
  • Pharmacophore Modeling : Identify critical features (e.g., bromophenyl for hydrophobic pockets, furan for π-π stacking) using Schrödinger’s Phase .
  • ADMET Prediction : Predict solubility (LogP ≈ 2.5) and metabolic stability (CYP450 interactions) with SwissADME .

Q. Experimental Validation :

  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ values <10 µM indicating promising activity .

What are the best practices for characterizing stability under physiological conditions?

Level: Basic
Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hrs. Monitor degradation via HPLC; <10% degradation at pH 7.4 is ideal .
  • Thermal Stability : Perform TGA/DSC to identify decomposition points (>200°C suggests suitability for oral formulations) .
  • Light Sensitivity : Store samples in amber vials and test UV-Vis absorption shifts after 48 hrs of light exposure .

How can researchers address contradictions in reported biological activity data?

Level: Advanced
Methodological Answer:
Discrepancies (e.g., variable IC₅₀ values across studies) may arise from assay conditions or impurity profiles. Resolution strategies:

  • Standardized Protocols : Use CLSI guidelines for antimicrobial assays (e.g., fixed inoculum size of 1×10⁵ CFU/mL) .
  • Batch Reproducibility : Compare NMR spectra of active vs. inactive batches to rule out structural variants .
  • Meta-Analysis : Pool data from >3 independent studies using random-effects models to identify consensus targets .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{4-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazin-1-yl}ethan-1-one
Reactant of Route 2
1-{4-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazin-1-yl}ethan-1-one

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